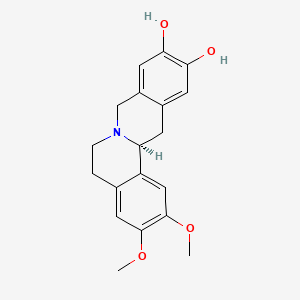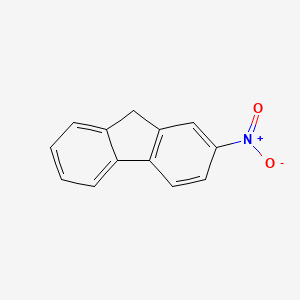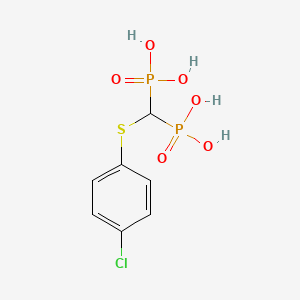
ABT-767
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ABT-767 is an orally available inhibitor of the nuclear enzymes poly(ADP-ribose) polymerase (PARP) 1 and 2, with potential antineoplastic activity. Upon administration, ABT-767 selectively binds to PARP 1 and 2, thereby preventing repair of damaged DNA via the base excision repair (BER) pathway. This agent enhances the accumulation of DNA strand breaks and promotes genomic instability eventually leading to apoptosis. ABT-767 may enhance the cytotoxicity of DNA-damaging agents and reverse tumor cell chemo- and radioresistance.
Applications De Recherche Scientifique
Pharmacokinetics in Cancer Treatment
ABT-767, a potent and orally bioavailable inhibitor of poly (ADP-ribose) polymerase enzyme, has significant implications in cancer treatment. Research has developed a population pharmacokinetic model for ABT-767, especially focusing on its use in patients with BRCA1 or BRCA2 mutations and advanced solid tumors, including high-grade serous ovarian, fallopian tube, or primary peritoneal cancer. This model is pivotal for understanding the drug's behavior in the human body and optimizing its therapeutic use in cancer treatment (Mittapalli et al., 2017).
Efficacy in Solid Tumors with Genetic Mutations
Another study highlights ABT-767's role as a potent oral inhibitor of PARP-1 and -2, primarily in malignancies with defects in homologous repair. This study aimed to determine the safety and pharmacokinetics (PK) of ABT-767 in patients with high-grade serous ovarian cancer, fallopian tube, or primary peritoneal cancer, or with BRCA1 or BRCA2 germ line mutation associated solid tumors. The findings provide insights into the drug's efficacy against specific genetic backgrounds in cancer (de Jonge et al., 2014).
Impact on Pharmacokinetics of Other Drugs
ABT-767 has also been studied for its effects on the pharmacokinetics of other drugs. For instance, its interaction with ethinyl estradiol and levonorgestrel in healthy female volunteers was assessed, providing valuable information on how ABT-767 might affect the metabolism of other medications in the body (Wong et al., 1998).
Therapeutic Response and Biomarkers
The therapeutic response and biomarkers in relation to ABT-767 have been a focus of research. A phase 1 study examined its safety, PK, and efficacy in patients with advanced solid tumors and BRCA1/2 mutations or high-grade serous ovarian, fallopian tube, or primary peritoneal cancer. This research is crucial for understanding the drug's effectiveness and identifying potential biomarkers that predict the response to ABT-767 (van der Biessen et al., 2018).
Propriétés
Nom du produit |
ABT-767 |
|---|---|
Nom IUPAC |
NONE |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
ABT767; ABT 767; ABT-767 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




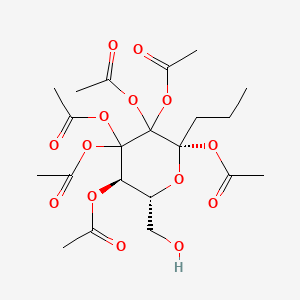
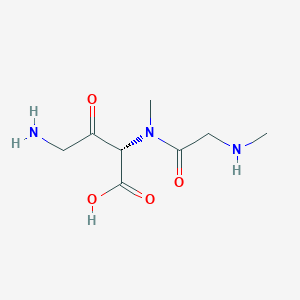
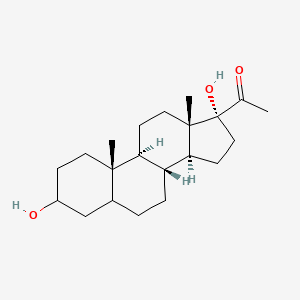
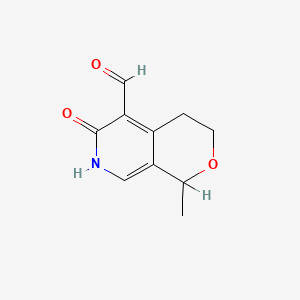
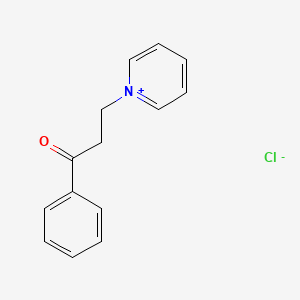
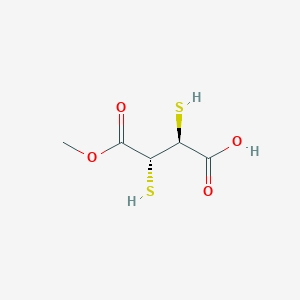

![1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(2-methylbutan-2-ylamino)ethanol](/img/structure/B1194845.png)
